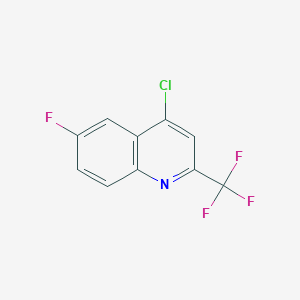

4-Chloro-6-fluoro-2-(trifluoromethyl)quinoline

描述

4-Chloro-6-fluoro-2-(trifluoromethyl)quinoline is a heterocyclic aromatic compound that belongs to the quinoline family This compound is characterized by the presence of chlorine, fluorine, and trifluoromethyl groups attached to the quinoline ring

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-6-fluoro-2-(trifluoromethyl)quinoline typically involves the cyclocondensation of 2-trifluoromethylaniline with methyl acetates in the presence of a base . This method allows for the formation of the quinoline ring with the desired substituents.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of advanced purification techniques such as recrystallization and chromatography ensures the high quality of the final product.

化学反应分析

Types of Reactions: 4-Chloro-6-fluoro-2-(trifluoromethyl)quinoline undergoes various chemical reactions, including:

Substitution Reactions: The presence of chlorine and fluorine atoms makes it susceptible to nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The quinoline ring can undergo oxidation and reduction under appropriate conditions.

Coupling Reactions: It can participate in coupling reactions such as Suzuki–Miyaura coupling, which involves the formation of carbon-carbon bonds.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed:

Substitution Products: Depending on the nucleophile, various substituted quinolines can be formed.

Oxidation Products: Oxidized derivatives of quinoline.

Reduction Products: Reduced forms of quinoline with altered functional groups.

科学研究应用

4-Chloro-6-fluoro-2-(trifluoromethyl)quinoline is a heterocyclic organic compound within the quinoline family, characterized by chlorine, fluorine, and trifluoromethyl groups, with the molecular formula C10H4ClF4N and a molecular weight of 249.59 g/mol. The compound features a quinoline ring system, consisting of fused benzene and pyridine rings, making it an important structure in medicinal chemistry due to its diverse biological activities and potential applications in pharmaceuticals. Quinoline derivatives are known for their diverse biological activities, including antimicrobial properties.

Potential Applications

- Antimicrobial Activity: Quinoline derivatives are recognized for their antimicrobial properties. The presence of fluorine and trifluoromethyl groups in this compound might influence its potential as an antimicrobial agent, but specific studies are needed to confirm this hypothesis.

- Ligand Design: Quinoline rings are frequently incorporated into the structure of ligands, molecules that bind to specific targets like enzymes or receptors.

- Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates with antibacterial, antiviral, and anticancer activities.

- Biological Studies: The compound is used in studies to understand the interaction of fluorinated quinolines with biological targets such as enzymes and receptors.

- Material Science: It is used in the development of advanced materials, including liquid crystals and fluorescent dyes.

- Agricultural Chemistry: The compound is explored for its potential use in agrochemicals as a pesticide or herbicide.

Biological Activities

This compound has been studied for its potential biological activities.

- Antiviral Activity: Fluorinated quinolines exhibit significant inhibitory effects on HIV reverse transcriptase, indicating their potential in developing antiviral therapies.

- Antibacterial Studies: Research has shown that quinoline derivatives can effectively inhibit bacterial growth, making them candidates for new antibiotics. The structure–activity relationship (SAR) studies revealed that specific substitutions enhance antibacterial potency.

- Antimalarial Activity: In vitro studies demonstrated that related compounds possess low nanomolar antiplasmodial activity against drug-resistant strains of Plasmodium falciparum, emphasizing the importance of structural modifications in enhancing efficacy. The introduction of a fluorine atom at the C6 position improved antiplasmodial activity over the corresponding methoxylated analogues . Substitution of the fluorine atom by a chlorine atom led to further enhancement of the antiplasmodial activity .

Target Interactions

Quinoline derivatives interact with various biological targets, primarily enzymes and receptors. The specific binding to active sites leads to inhibition of enzyme functions, which is crucial in therapeutic contexts. This compound has shown potential in inhibiting reverse transcriptase, an enzyme critical for viral replication, positioning it as a candidate for antiviral drug development. Research indicates that quinoline derivatives exhibit antibacterial properties by disrupting bacterial metabolic processes.

Uniqueness

The uniqueness of this compound lies in the combination of both halogen (chlorine and fluorine) and trifluoromethyl functionalities, which enhances its reactivity and biological activity compared to other quinoline derivatives. This distinct profile makes it a valuable candidate in drug discovery and development efforts. The presence of both chlorine and fluorine atoms, along with the trifluoromethyl group, enhances its stability and reactivity compared to other quinoline derivatives. Its trifluoromethyl group enhances its metabolic stability and lipophilicity, making it a valuable compound for various applications.

Data Table: Comparison with Similar Compounds

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| This compound | Contains trifluoromethyl; high metabolic stability | Antiviral, antibacterial, antineoplastic |

| 4,7-Dichloro-2-(trifluoromethyl)quinoline | Two chlorine atoms; used in similar applications | Moderate antibacterial activity |

| Mefloquine | Antimalarial drug; lacks trifluoromethyl group | Strong antimalarial effects |

| Brequinar | Antineoplastic agent | Effective against cancer cells |

| 4-Chloroquinoline | Chlorine at position 4 | Basic structure without fluorinated groups |

| 6-Fluoroquinoline | Fluorine at position 6 | Lacks trifluoromethyl group |

| 2-(Trifluoromethyl)quinoline | Trifluoromethyl group at position 2 | No halogen substitutions |

| 5-Methyl-2-(trifluoromethyl)quinoline | Methyl group at position 5 | Variation in substitution pattern |

| 4-Chloro-2-methyl-8-trifluoromethyl-quinoline | N/A | N/A |

| 4-Chloro-2-trichloromethyl-8-trifluoromethyl-quinoline | N/A | N/A |

| 4-Chloro-6-fluoro-2-trichloromethyl-quinoline | N/A | N/A |

作用机制

The mechanism of action of 4-Chloro-6-fluoro-2-(trifluoromethyl)quinoline involves its interaction with specific molecular targets. The presence of electronegative substituents such as chlorine, fluorine, and trifluoromethyl groups enhances its binding affinity to various enzymes and receptors. This compound can modulate biological pathways by inhibiting or activating specific molecular targets, leading to its potential therapeutic effects .

相似化合物的比较

- 4-Chloro-6-fluoro-2-trichloromethyl-quinoline

- 4-Bromo-6-chloro-2-(trifluoromethyl)quinoline

- 4-Chlorobenzotrifluoride

Comparison: 4-Chloro-6-fluoro-2-(trifluoromethyl)quinoline is unique due to the presence of both chlorine and fluorine atoms along with a trifluoromethyl group. This combination of substituents imparts distinct electronic and steric properties, making it more reactive in certain chemical reactions compared to its analogs. Additionally, the trifluoromethyl group enhances its lipophilicity, which can influence its biological activity and pharmacokinetic properties.

生物活性

4-Chloro-6-fluoro-2-(trifluoromethyl)quinoline is a synthetic organic compound belonging to the quinoline family, characterized by its unique molecular structure that includes a chlorine atom, a fluorine atom, and a trifluoromethyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and antimalarial applications.

- Molecular Formula : C10H4ClF4N

- Molecular Weight : 249.59 g/mol

- CAS Number : 59611-55-1

The presence of electron-withdrawing groups such as trifluoromethyl and chlorine enhances the compound's reactivity, potentially influencing its biological activity.

Antimicrobial Properties

Quinoline derivatives are known for their diverse biological activities, including significant antimicrobial properties. The specific interactions of this compound with microbial targets have not been extensively studied; however, its structural features suggest potential efficacy against various pathogens.

A comparative analysis of structurally similar compounds indicates that halogenated quinolines often exhibit enhanced antimicrobial activity. For instance, studies have shown that chlorostyrylquinolines bearing fluorine or trifluoromethyl groups demonstrate potent activity against resistant strains of Plasmodium falciparum .

Antimalarial Activity

Recent research highlights the antimalarial potential of quinoline derivatives. A structure–activity relationship (SAR) study indicated that the introduction of fluorine at specific positions significantly improves antiplasmodial activity. For example, compounds with a fluorine atom at the C6 position showed enhanced efficacy against Plasmodium falciparum Dd2 strain, with effective concentrations (EC50) in the low nanomolar range .

In particular, chlorinated arylvinylquinolines were found to be more potent than their fluorinated counterparts. The compound's ability to inhibit key enzymes involved in the parasite's lifecycle positions it as a promising candidate for further development in antimalarial therapy .

Study on Structure–Activity Relationships

A detailed SAR study focused on various analogues of quinoline derivatives revealed that modifications at the C6 position significantly affect biological activity. For instance:

- Compound 16 (EC50 = 21.0 ± 2.1 nM) demonstrated strong antiplasmodial activity.

- Compound 24 , optimized from earlier studies, exhibited excellent in vivo efficacy without noticeable toxicity .

Molecular Docking Studies

Molecular docking studies have been employed to elucidate the binding interactions between this compound and target proteins involved in malaria pathology. These studies indicated that this compound interacts favorably with dihydroorotate dehydrogenase (DHODH), a critical enzyme for pyrimidine biosynthesis in Plasmodium falciparum, suggesting a viable mechanism for its antimalarial action .

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 4-Chloroquinoline | Chlorine at position 4 | Basic structure without fluorinated groups |

| 6-Fluoroquinoline | Fluorine at position 6 | Lacks trifluoromethyl group |

| 2-(Trifluoromethyl)quinoline | Trifluoromethyl group at position 2 | No halogen substitutions |

| 5-Methyl-2-(trifluoromethyl)quinoline | Methyl group at position 5 | Variation in substitution pattern |

The combination of halogen and trifluoromethyl functionalities in this compound enhances its reactivity and biological activity compared to other quinoline derivatives.

常见问题

Basic Research Questions

Q. What are the standard synthetic protocols for 4-Chloro-6-fluoro-2-(trifluoromethyl)quinoline, and how are key intermediates characterized?

- Methodological Answer : The synthesis typically involves multi-step reactions, including halogenation, fluorination, and trifluoromethylation. For example, fluorinated quinolines are often prepared via nucleophilic substitution or cross-coupling reactions. Key intermediates (e.g., chlorinated precursors) are characterized using ¹H/¹³C NMR, FT-IR, and mass spectrometry to confirm regiochemistry and purity. Reaction optimization may involve adjusting catalysts (e.g., Pd-based) or solvents (e.g., DMF, THF) to enhance yields .

- Example Protocol :

| Step | Reaction Type | Conditions | Characterization |

|---|---|---|---|

| 1 | Halogenation | Cl₂, FeCl₃, 80°C | NMR (chlorine integration) |

| 2 | Fluorination | KF, DMF, 120°C | ¹⁹F NMR, FT-IR |

| 3 | Trifluoromethylation | CF₃I, CuI, 100°C | LC-MS, elemental analysis |

Q. Which spectroscopic and crystallographic techniques are most effective for confirming the structure of this compound?

- Methodological Answer :

- Spectroscopy : ¹H/¹³C NMR confirms proton/carbon environments, while ¹⁹F NMR is critical for verifying fluorinated and trifluoromethyl groups. FT-IR identifies functional groups (e.g., C-F stretches at 1100–1200 cm⁻¹) .

- Crystallography : Single-crystal X-ray diffraction (SC-XRD) resolves molecular geometry and intermolecular interactions (e.g., C–H···F, π-π stacking). SHELX software is commonly used for refinement .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activities of this compound across different studies?

- Methodological Answer : Contradictions may arise from variations in assay conditions (e.g., cell lines, concentration ranges) or compound purity. Recommended steps:

Reproducibility Checks : Replicate experiments under standardized conditions.

Meta-Analysis : Compare data across studies using statistical tools (e.g., ANOVA) to identify outliers.

Purity Validation : Use HPLC (>95% purity) and elemental analysis to exclude impurities as confounding factors .

Q. What computational strategies are recommended for predicting the binding affinity and pharmacokinetics of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. Software: Gaussian or ORCA .

- Molecular Docking : Tools like AutoDock Vina simulate binding to targets (e.g., kinases, GPCRs). Validate with experimental IC₅₀ values.

- ADMET Prediction : SwissADME or pkCSM models assess absorption, toxicity, and blood-brain barrier penetration .

Q. How can structural analogs of this compound be designed to enhance its pharmacological profile?

- Methodological Answer :

- Bioisosteric Replacement : Substitute chlorine/fluorine with bioisosteres (e.g., Br, CF₃) to modulate lipophilicity.

- Fragment-Based Design : Use X-ray co-crystal structures to identify binding motifs. Introduce polar groups (e.g., -OH, -NH₂) to improve solubility .

- Example Analog Synthesis :

| Modification | Target Property | Method |

|---|---|---|

| 8-Fluoro substitution | Enhanced target selectivity | SNAr reaction with KF |

Q. What advanced techniques are used to analyze solid-state interactions and stability of this compound?

- Methodological Answer :

- Hirshfeld Surface Analysis : Maps intermolecular interactions (e.g., H···F contacts) using CrystalExplorer .

- Thermogravimetric Analysis (TGA) : Assesses thermal stability under nitrogen atmosphere.

- Powder XRD : Monitors polymorphic transitions during storage .

Q. Data Contradiction Analysis Example

Scenario : Conflicting reports on anti-cancer activity (IC₅₀ = 5 μM vs. 50 μM).

Resolution Workflow :

Verify compound purity via HPLC-MS.

Standardize assay conditions (e.g., MTT assay, 48h incubation).

Cross-validate with a secondary assay (e.g., apoptosis flow cytometry).

属性

IUPAC Name |

4-chloro-6-fluoro-2-(trifluoromethyl)quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H4ClF4N/c11-7-4-9(10(13,14)15)16-8-2-1-5(12)3-6(7)8/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLIVSENQFPJREV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)C(=CC(=N2)C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H4ClF4N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60371465 | |

| Record name | 4-Chloro-6-fluoro-2-(trifluoromethyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60371465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59611-55-1 | |

| Record name | 4-Chloro-6-fluoro-2-(trifluoromethyl)quinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59611-55-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-6-fluoro-2-(trifluoromethyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60371465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Chloro-6-fluoro-2-(trifluoromethyl)quinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。